molecular formula C13H16N2O4S B2966302 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide CAS No. 1351650-91-3

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide

Cat. No.: B2966302
CAS No.: 1351650-91-3
M. Wt: 296.34
InChI Key: FJZZILYCUASMRY-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinedione (2,5-dioxopyrrolidin-1-yl) group linked via an acetamide bridge to a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl moiety. The 3-methylthiophene substituent enhances lipophilicity and may influence receptor binding, while the hydroxyethyl group contributes to solubility and hydrogen-bonding interactions. This compound was synthesized via condensation of 2-(3-methylthiophen-2-yl)succinic acid with aminoacetic acid, followed by coupling with morpholine or phenylpiperazine derivatives under carbonyldiimidazole (CDI) activation, yielding racemic mixtures (31–86% purity) .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-8-4-5-20-13(8)9(16)6-14-10(17)7-15-11(18)2-3-12(15)19/h4-5,9,16H,2-3,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZZILYCUASMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)CN2C(=O)CCC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Key Structural Features Synthesis Yield (%) Bioactivity (IC₅₀ / Efficacy) References
Target Compound Pyrrolidinedione, 3-methylthiophene, hydroxyethyl 31–86 Anticonvulsant, antinociceptive
Compound 3a (Naphthalen-1-yl derivative) Naphthalene, 4-methoxyphenyl N/A IC₅₀ = 69 µM (hypoglycemic)
Compound 10 (Morpholine derivative) Morpholine, 3-methylthiophene 58 Moderate anticonvulsant
2-(2,6-Dichlorophenyl)-N-thiazolyl Dichlorophenyl, thiazole N/A Antimicrobial

Key Findings and Trends

  • Pyrrolidinedione vs. Thiophene : The target compound’s pyrrolidinedione group confers metabolic stability compared to simpler thiophene acetamides, but reduces solubility .
  • Substituent Effects : Aromatic groups (e.g., naphthalene in 3a) enhance target affinity, while polar groups (e.g., hydroxyethyl in the target) improve solubility .
  • Synthetic Accessibility : CDI-mediated couplings (target compound) offer higher yields (up to 86%) compared to multi-step tricyclic syntheses (e.g., ).

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on the mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H15N3O3S
  • Molecular Weight : Approximately 285.34 g/mol
  • CAS Number : 74124-79-1

The compound features a pyrrolidine ring, which is known for its involvement in various biological processes, and a thiophene moiety that may contribute to its pharmacological properties.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting xanthine oxidase, which is involved in uric acid production and is a target for gout treatment .
  • Antimicrobial Properties : The presence of the thiophene group is associated with antimicrobial activity. Compounds containing thiophene have been reported to exhibit significant antibacterial effects against various pathogens .
  • Anti-inflammatory Effects : Similar derivatives have been documented to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, suggesting this compound may have similar properties .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines. For instance, studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) indicated that the compound could induce apoptosis, leading to cell death in a dose-dependent manner .

Case Studies

  • Breast Cancer Treatment : A study evaluated the efficacy of this compound in combination with doxorubicin in treating Claudin-low breast cancer cells. The results indicated enhanced cytotoxic effects compared to doxorubicin alone, suggesting a synergistic effect that warrants further investigation .
  • Antimicrobial Activity : In another study focusing on phytopathogenic fungi, derivatives similar to this compound showed moderate to excellent antifungal activities, highlighting its potential application in agricultural settings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionXanthine oxidase inhibition
AntimicrobialSignificant antibacterial properties
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cell lines

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